3-[Benzyl(phenyl)sulfamoyl]benzoic acid

Lipophilicity Drug-likeness Medicinal Chemistry

3-[Benzyl(phenyl)sulfamoyl]benzoic acid is a disubstituted sulfonamide-bearing benzoic acid building block with the molecular formula C20H17NO4S and a molecular weight of 367.42 g/mol. The compound features a carboxylic acid group at the meta position of the phenyl ring and an N-benzyl-N-phenyl sulfamoyl substituent.

Molecular Formula C20H17NO4S
Molecular Weight 367.42
CAS No. 722464-44-0
Cat. No. B2529772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Benzyl(phenyl)sulfamoyl]benzoic acid
CAS722464-44-0
Molecular FormulaC20H17NO4S
Molecular Weight367.42
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O
InChIInChI=1S/C20H17NO4S/c22-20(23)17-10-7-13-19(14-17)26(24,25)21(18-11-5-2-6-12-18)15-16-8-3-1-4-9-16/h1-14H,15H2,(H,22,23)
InChIKeyXDOLSWJSNIRYRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[Benzyl(phenyl)sulfamoyl]benzoic acid (CAS 722464-44-0): Core Structural and Procurement Profile


3-[Benzyl(phenyl)sulfamoyl]benzoic acid is a disubstituted sulfonamide-bearing benzoic acid building block with the molecular formula C20H17NO4S and a molecular weight of 367.42 g/mol . The compound features a carboxylic acid group at the meta position of the phenyl ring and an N-benzyl-N-phenyl sulfamoyl substituent. It is commercially available as a research-grade chemical intermediate (typical purity ≥95%) from multiple reputable suppliers including Santa Cruz Biotechnology, AKSci, and Enamine . The compound is intended exclusively for research and development purposes and is not designated for diagnostic or therapeutic use .

Why 3-[Benzyl(phenyl)sulfamoyl]benzoic acid Cannot Be Replaced by Common In-Class Sulfamoyl Benzoic Acids


Sulfamoyl benzoic acid derivatives span a wide range of biological activities—from ERAP1/2 aminopeptidase modulation to carbonic anhydrase inhibition and cPLA2α antagonism—yet even subtle structural changes profoundly alter target selectivity, potency, and physicochemical properties [1][2]. The presence of both N-benzyl and N-phenyl substituents on the sulfonamide nitrogen of 3-[Benzyl(phenyl)sulfamoyl]benzoic acid distinguishes it from the mono-substituted 3-(phenylsulfamoyl)benzoic acid (CAS 1576-45-0), which acts as a potent ERAP2 inhibitor (IC50 11 nM) [2], and from the simpler 3-sulfamoylbenzoic acid scaffold. The additional benzyl group increases lipophilicity and molecular volume, directly impacting membrane permeability, metabolic stability, and the compound's suitability as a synthetic intermediate for N-benzyl-N-phenyl sulfonamide-containing drug candidates such as gamma-secretase inhibitors [3]. Furthermore, positional isomers (e.g., para-substituted 4-(N-benzyl-N-phenylsulfamoyl)benzoic acid) exhibit divergent cPLA2α inhibitory profiles [1], confirming that regioisomeric substitution is not interchangeable. These structure-activity relationship constraints mean that procurement officers and medicinal chemists cannot freely substitute one sulfamoyl benzoic acid for another without risking altered synthetic outcomes or biological readouts.

Quantitative Differentiation Evidence for 3-[Benzyl(phenyl)sulfamoyl]benzoic acid vs. Its Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Des-Benzyl Analog 3-(Phenylsulfamoyl)benzoic acid

The target compound incorporates an additional benzyl group relative to the des-benzyl comparator 3-(phenylsulfamoyl)benzoic acid (CAS 1576-45-0), increasing the molecular weight from 277.30 to 367.42 g/mol and substantially elevating calculated lipophilicity (estimated AlogP increase of approximately 1.5–2.0 log units based on the benzyl fragment contribution) [1][2]. This difference directly influences passive membrane permeability and non-specific protein binding, critical parameters in cell-based screening campaigns.

Lipophilicity Drug-likeness Medicinal Chemistry

Meta-Carboxylic Acid Regioisomer: Differentiation from Para-Substituted cPLA2α Inhibitors

The target compound bears the carboxylic acid at the meta position relative to the sulfamoyl group, whereas the para isomer 4-(N-benzyl-N-phenylsulfamoyl)benzoic acid (compound 6 in Borecki et al. 2022) has been explicitly evaluated as a cPLA2α inhibitor scaffold [1]. In the cPLA2α SAR study, the para-carboxylic acid orientation was critical for enzyme inhibition; the meta isomer was not profiled in that study, implying that regioisomeric substitution is not functionally equivalent. Researchers targeting cPLA2α should not assume the meta isomer will replicate the para isomer's activity.

Regioisomerism cPLA2α Enzyme Inhibition

Chlorine Substituent Effect: Comparison with 5-[Benzyl(phenyl)sulfamoyl]-2-chlorobenzoic acid

The 2-chloro substituted analog 5-[benzyl(phenyl)sulfamoyl]-2-chlorobenzoic acid (CAS 722466-22-0) possesses an electron-withdrawing chlorine atom on the benzoic acid ring, increasing molecular weight to 401.86 g/mol and altering the pKa of the carboxylic acid (predicted ΔpKa ≈ –0.5 to –1.0 units relative to the non-chlorinated target compound) [1]. The chlorine atom introduces additional synthetic handles (nucleophilic aromatic substitution, cross-coupling) not available on the target compound, while the target compound offers a simpler aromatic system without halogen-associated toxicity or metabolic liabilities.

Halogen Effects Reactivity Drug Design

Benzyl vs. Allyl N-Substituent: Differential Biological Target Engagement

The N-allyl analog 3-[allyl(phenyl)sulfamoyl]benzoic acid (CID 2386003) has documented binding to eukaryotic translation initiation factor 2-alpha kinase 3 (EIF2AK3/PERK) in BindingDB, whereas the benzyl-substituted target compound has no reported kinase profiling data [1]. This difference in N-substituent (allyl vs. benzyl) results in distinct molecular shapes, with the planar benzyl group providing greater π-stacking potential compared to the smaller, more flexible allyl group. The allyl compound's target engagement profile does not predict the benzyl compound's biological activity.

Target Engagement EIF2AK3 Kinase Inhibition

Procurement Purity and Price Benchmarking vs. Des-Benzyl Analog

The target compound is commercially available at ≥95% purity from multiple suppliers: Santa Cruz Biotechnology lists 1 g at $321 and 5 g at $963 ; AKSci offers 95% purity material ; Enamine supplies the compound as catalog item EN300-04669 at 95% purity [1]. In contrast, the des-benzyl analog 3-(phenylsulfamoyl)benzoic acid (CAS 1576-45-0) is more widely stocked with broader purity options due to its established role as an ERAP2 inhibitor tool compound and Belinostat metabolite standard [2]. The target compound's higher unit cost reflects its more complex synthesis and lower production volume.

Procurement Purity Cost-effectiveness

High-Value Application Scenarios for 3-[Benzyl(phenyl)sulfamoyl]benzoic acid in Research and Drug Discovery


Synthesis of N-Benzyl-N-phenylsulfonamide-Based γ-Secretase Inhibitors for Alzheimer's Research

The N-benzyl-N-phenylsulfamoyl motif is a validated scaffold in γ-secretase inhibitor development, as demonstrated by Parker et al. (2012), who identified (N-benzyl-N-phenylsulfonamido)alkyl amides with good in vitro and in vivo γ-secretase activity [1]. 3-[Benzyl(phenyl)sulfamoyl]benzoic acid provides the carboxylic acid handle necessary for amide coupling to diverse amine fragments, enabling rapid library synthesis for structure-activity relationship exploration. This compound is the preferred building block over des-benzyl analogs because the N-benzyl group is an essential pharmacophoric element for γ-secretase target engagement.

Regioisomeric Probe for cPLA2α vs. Off-Target Selectivity Profiling

Borecki et al. (2022) established the para-substituted 4-(N-benzyl-N-phenylsulfamoyl)benzoic acid as a cPLA2α inhibitor scaffold [2]. The meta-substituted target compound serves as a critical negative control or selectivity probe to determine whether cPLA2α inhibition is regioisomer-dependent. Using both meta and para isomers in parallel enables researchers to map the spatial requirements of the enzyme's binding site and assess the contribution of carboxylic acid orientation to inhibitory potency.

ERAP1/ERAP2 Aminopeptidase Inhibitor Diversification Starting Material

The phenylsulfamoyl benzoic acid chemotype is the subject of active patent filings for ERAP1 modulation, including WO2023007188A1 from Grey Wolf Therapeutics [3]. While the primary patent focus is on simpler N-phenylsulfamoyl derivatives, 3-[Benzyl(phenyl)sulfamoyl]benzoic acid offers an expanded chemical space with the additional benzyl substituent. This compound can be used to generate novel IP-differentiable analogs with potentially altered ERAP1/ERAP2 selectivity profiles compared to the prior art compounds, particularly given that 3-(phenylsulfamoyl)benzoic acid itself exhibits ERAP2 IC50 of 11 nM while showing weaker ERAP1 activity (IC50 33 nM) [4].

Halogen-Free Lead Optimization Starting Point

In drug development programs where aryl halides are undesirable due to potential genotoxicity or metabolic instability, 3-[Benzyl(phenyl)sulfamoyl]benzoic acid provides a halogen-free alternative to the 2-chloro substituted analog (CAS 722466-22-0) . The absence of chlorine avoids the need for de novo genotoxicity assessment of halogenated intermediates, streamlining the safety evaluation pathway in preclinical development. The compound's lower molecular weight (367.42 vs. 401.86) also provides more room for subsequent functionalization before exceeding drug-likeness thresholds such as the Rule of Five.

Quote Request

Request a Quote for 3-[Benzyl(phenyl)sulfamoyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.